5-Bromo-3-chloro-2-isobutoxypyridine
Overview
Description
5-Bromo-3-chloro-2-isobutoxypyridine is a chemical compound with the CAS Number: 1289093-31-7 . It has a molecular weight of 264.55 and is a yellow liquid at room temperature .
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-isobutoxypyridine is a yellow liquid at room temperature . It has a molecular weight of 264.55 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Halogen Atom Migration in Derivatives
5-Bromo-3-chloro-2,4-dihydroxypyridine demonstrates interesting chemical behavior, particularly in the migration of halogen atoms. When chlorinated in aqueous hydrochloric acid solution by adding hydrogen peroxide solution, a structural transformation occurs, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This compound was also prepared through alternative methods, demonstrating its structural versatility and reactivity under different conditions (Hertog & Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, serves as a valuable building block in medicinal chemistry research. Its unique structure allows for the creation of diverse pentasubstituted pyridines, which are significant for further chemical manipulations in medicinal chemistry (Wu et al., 2022).
Chemoselective Functionalization
Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, another similar compound, has been explored. Different catalytic conditions enable selective bromide substitution for secondary amines and primary anilines. This chemoselectivity reversal under certain conditions offers valuable insights for developing specific substitution reactions in complex organic molecules (Stroup et al., 2007).
Reactions in Halogeno-Derivatives
The behavior of bromo-derivatives, closely related to 5-bromo-3-chloro-2-isobutoxypyridine, when heated with aqueous hydrochloric acid, indicates a range of potential reactions. Such reactions are pivotal in understanding the chemical properties and reactivity of halogenated pyridines (Hertog & Bruyn, 2010).
Amination Catalyzed by Palladium-Xantphos Complex
Amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex demonstrates high chemoselectivity and yield, emphasizing the potential of this compound in organic synthesis and pharmaceutical research (Ji et al., 2003).
Synthesis of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, useful for preparing metal-complexing molecular rods. This approach showcases the application of bromo-chloro pyridines in creating complex structures for advanced chemical and material sciences (Schwab et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-chloro-2-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJHRBHKGTXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-isobutoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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